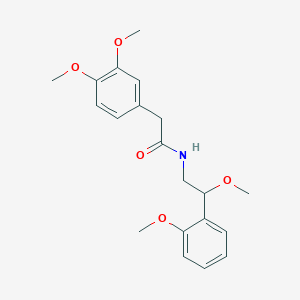

N-(3,4-二甲基苄基)环丙胺盐酸盐

描述

The compound "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" is a derivative of cyclopropylamine, which is known for its ring strain and higher acidity compared to its open-chain analogues like n-propylamine . Although the provided papers do not directly discuss "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride", they do provide insights into similar compounds that can help infer some of the properties and potential reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic reductive methylation, as reported for the N-methyl and N,N-dimethyl derivatives of cyclohexylamines . This method could potentially be adapted for the synthesis of "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" by choosing appropriate precursors and reaction conditions. The synthesis of halogenated benzylamine derivatives, as described in paper , also involves the substitution on the benzyl ring, which is relevant to the dimethylbenzyl group in the compound of interest.

Molecular Structure Analysis

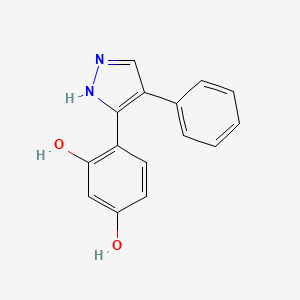

The molecular structure of a similar compound, N,N-dimethyl-2-phenylcyclopropylamine hydrochloride, has been elucidated using X-ray crystallography . The crystal structure revealed an orthorhombic unit cell with two formula units in the asymmetric unit. The amino nitrogen was found in a trans position, and each molecule was bound to a chloride ion by a short N...Cl hydrogen bond. This information suggests that "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" may also form similar hydrogen bonds and have a compact structure due to the cyclopropylamine core.

Chemical Reactions Analysis

The chemical reactivity of cyclopropylamine derivatives can be inferred from the behavior of similar compounds. For instance, the halogenated benzylamine derivatives synthesized in paper showed high affinity for the serotonin transporter, indicating that the introduction of halogen atoms on the benzyl ring can significantly affect the biological activity of these molecules. This suggests that the "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" could also participate in biological interactions, potentially as a ligand for neurotransmitter transporters.

Physical and Chemical Properties Analysis

Cyclopropylamine has been shown to have a strong ring strain and higher acidity compared to n-propylamine . This implies that "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" would also exhibit these characteristics, which could affect its solubility, boiling point, and other physical properties. The presence of the dimethylbenzyl group may further influence these properties by adding steric bulk and affecting the compound's polarity.

科学研究应用

双环环丙胺的合成

环丙胺,包括取代变体,如N-(3,4-二甲基苄基)环丙胺盐酸盐,在合成生物活性化合物中至关重要。一项研究证明了使用 Ti(II) 介导的分子内偶联有效合成环丙胺,从而以良好的收率和非对映异构体比率得到新型双环结构 (曹、肖和朱利,1999)。

多巴胺的构象类似物

在探索多巴胺的外周生物学作用的研究中,合成了环丙胺盐酸盐,例如 N-(3,4-二甲基苄基)环丙胺。尽管它们在特定模型中没有表现出多巴胺能活性,但它们表现出弱的 α-肾上腺素能激动剂特性和心脏刺激作用,突出了它们在研究多巴胺的作用和机制方面的潜力 (埃哈德、戈尔琴斯基和安德森,1979)。

1-乙炔基环丙胺的生产

1-乙炔基环丙胺,环丙胺的衍生物,已在各种研究中合成盐酸盐。这些化合物,包括 N-(3,4-二甲基苄基)环丙胺盐酸盐,是通过涉及环丙基乙炔和其他试剂的化学过程制备的,有助于加深对有机合成技术的理解 (科茹什科夫、瓦格纳-吉伦、赫列布尼科夫和迈耶,2010)。

辣根过氧化物酶的氧化性 N-脱烷基化

辣根过氧化物酶对环丙胺的氧化性 N-脱烷基化的研究提供了对这些化合物在酶促条件下的行为的见解。这项研究有助于了解基于环丙胺的化合物,包括 N-(3,4-二甲基苄基)环丙胺盐酸盐,如何与酶相互作用,这对于开发潜在的药物应用至关重要 (沙弗、莫顿和汉兹利克,2001)。

安全和危害

属性

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEWQKFQJMVCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2CC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)